REACTION_CXSMILES
|
C(OC(=O)[C:5](=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[C-:19]#[N:20].[K+].C(O)C>O>[CH2:9]([O:8][C:6](=[O:7])[CH2:5][CH:11]([C:19]#[N:20])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the potassium bicarbonate which crystallizes
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off on a rotary evaporator, 100 cc of water
|
Type
|
ADDITION
|
Details
|
are added to the oily residue, and extraction
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C1=CC=CC=C1)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |